molecular formula C20H16N2OS B3982058 N-methyl-N-phenyl-10H-phenothiazine-10-carboxamide

N-methyl-N-phenyl-10H-phenothiazine-10-carboxamide

Cat. No. B3982058
M. Wt: 332.4 g/mol
InChI Key: MJYVWFIHMQQOLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-phenyl-10H-phenothiazine-10-carboxamide, also known as MPTP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTP is a derivative of phenothiazine and has been synthesized using different methods.

Mechanism of Action

N-methyl-N-phenyl-10H-phenothiazine-10-carboxamide is converted into MPP+ by MAO-B in the brain. MPP+ selectively binds to the dopamine transporter, leading to the accumulation of dopamine in the cytoplasm of dopaminergic neurons. This accumulation causes oxidative stress, mitochondrial dysfunction, and ultimately, cell death. The mechanism of action of this compound has been extensively studied and has contributed to the understanding of Parkinson's disease pathogenesis.
Biochemical and Physiological Effects:
This compound has been shown to induce Parkinson's disease-like symptoms in animal models, including tremors, rigidity, and bradykinesia. This compound-induced Parkinson's disease is characterized by the selective loss of dopaminergic neurons in the substantia nigra and the accumulation of α-synuclein inclusions in the brain. This compound has also been shown to affect other neurotransmitter systems, such as the noradrenergic and serotonergic systems.

Advantages and Limitations for Lab Experiments

N-methyl-N-phenyl-10H-phenothiazine-10-carboxamide has several advantages for lab experiments, including its ability to induce Parkinson's disease-like symptoms in animal models, its selectivity for dopaminergic neurons, and its well-characterized mechanism of action. However, this compound also has limitations, including its toxicity and the need for careful handling and purification to avoid impurities that may affect its properties.

Future Directions

For N-methyl-N-phenyl-10H-phenothiazine-10-carboxamide research include the development of new this compound derivatives with improved selectivity and reduced toxicity, the study of the long-term effects of this compound on the brain, and the use of this compound in combination with other compounds to study Parkinson's disease pathogenesis.

Scientific Research Applications

N-methyl-N-phenyl-10H-phenothiazine-10-carboxamide has been used in scientific research as a tool to study Parkinson's disease. This compound is converted into MPP+ (1-methyl-4-phenylpyridinium ion) by monoamine oxidase B (MAO-B) in the brain, which selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. This has led to the development of animal models for Parkinson's disease and the discovery of new treatments for the disease.

properties

IUPAC Name

N-methyl-N-phenylphenothiazine-10-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-21(15-9-3-2-4-10-15)20(23)22-16-11-5-7-13-18(16)24-19-14-8-6-12-17(19)22/h2-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYVWFIHMQQOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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